molecular formula C9H16O B1266662 2,4,4-Trimethylcyclohexanone CAS No. 2230-70-8

2,4,4-Trimethylcyclohexanone

Cat. No.: B1266662
CAS No.: 2230-70-8
M. Wt: 140.22 g/mol
InChI Key: JEANOXXXGPLTOI-UHFFFAOYSA-N
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Description

2,4,4-Trimethylcyclohexanone is a cyclic ketone with the molecular formula C9H16O. It is a colorless liquid with a characteristic odor and is commonly used in the chemical industry as a solvent, intermediate, and reagent . The compound is known for its stability and versatility in various chemical reactions, making it a valuable component in both industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,4-Trimethylcyclohexanone can be synthesized through several methods. One common method involves the selective hydrogenation of isophorone. This process typically uses a catalyst such as RANEY® nickel in the presence of tetrahydrofuran as a solvent. The reaction conditions include a hydrogen pressure of 2.0 MPa and a temperature of around 100°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of isophorone in a series of reactors. This method ensures high yield and purity of the final product. The use of noble metal catalysts such as palladium or platinum can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Trimethylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2,4,4-Trimethylcyclohexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylcyclohexanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts and intermediates, which are crucial in many chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: 2,4,4-Trimethylcyclohexanone is unique due to its specific methyl group positions, which influence its reactivity and stability. This structural arrangement makes it particularly useful in selective hydrogenation reactions and as an intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2,4,4-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-6-9(2,3)5-4-8(7)10/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEANOXXXGPLTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870948
Record name Cyclohexanone, 2,4,4-trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230-70-8
Record name 2,4,4-Trimethylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2230-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2,4,4-trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 2,4,4-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanone, 2,4,4-trimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4-trimethylcyclohexan-1-one
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Synthesis routes and methods

Procedure details

When working like indicated above, but replacing 2-ethyl-4,4-dimethyl-cyclohexane-1,3-dione by the appropriate compound of formula (II), namely 2,4,4-trimethyl-cyclohexane-1,3-dione (prepared as described in DE 3,112,056), 2,4,4-trimethyl-1-cyclohexanone was obtained and showed the following analytical data:
Name
2-ethyl-4,4-dimethyl-cyclohexane-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,4-Trimethylcyclohexanone
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Customer
Q & A

Q1: What is the significance of the 2,4,4-trimethylcyclohexanone moiety in the newly discovered compound?

A: While the research paper primarily focuses on the isolation and structural characterization of novel brominated sesquiterpenes from the red alga Laurencia obtusa, it does not delve into the specific properties or functions of the this compound moiety itself. [] The presence of this structural feature within the larger molecule contributes to its overall characteristics, but the study does not isolate the effects or properties of this specific moiety. Further research would be needed to explore its individual significance.

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